6-Methyl-2-(4-nitrophenyl)chromen-4-one

Description

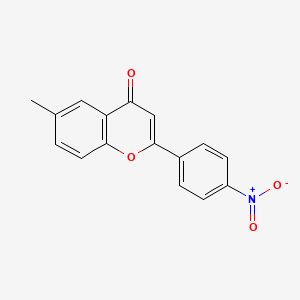

6-Methyl-2-(4-nitrophenyl)chromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core substituted with a methyl group at the 6-position and a 4-nitrophenyl group at the 2-position (Fig. 1). Chromenones, or chromones, are oxygen-containing heterocycles with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Structural studies using NMR spectroscopy have revealed dynamic behavior in solution, particularly in dihydroflavanone derivatives, suggesting conformational flexibility in related compounds .

Properties

CAS No. |

250262-43-2 |

|---|---|

Molecular Formula |

C16H11NO4 |

Molecular Weight |

281.26 g/mol |

IUPAC Name |

6-methyl-2-(4-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C16H11NO4/c1-10-2-7-15-13(8-10)14(18)9-16(21-15)11-3-5-12(6-4-11)17(19)20/h2-9H,1H3 |

InChI Key |

CRIYWWZALOCTHL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 6-Methyl-2-(4-nitrophenyl)chromen-4-one and analogous chromenones:

Crystallographic and Computational Insights

- Crystal Packing: Chromenones with nitro groups (e.g., 6-Nitro-2-phenyl-4H-chromen-4-one) often form dense crystal lattices due to dipole-dipole interactions, whereas hydroxylated analogs (e.g., 7-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4H-chromen-4-one) prioritize hydrogen-bonded networks .

- Molecular Dynamics: NMR studies on dihydroflavanone derivatives (e.g., 6-methyl-2-phenyl-2,3-dihydro-4H-chromen-4-one) suggest that steric hindrance from the methyl group affects rotational freedom in solution .

Key Research Findings and Gaps

Synthetic Accessibility: this compound is synthesized via Friedel-Crafts acylation or Vilsmeier-Haack reactions, similar to other chromenones .

Pharmacological Data: Limited studies exist on its bioactivity compared to hydroxylated or methoxylated analogs like genistein, which are well-documented for estrogenic and antioxidant effects .

Computational Modeling: Density functional theory (DFT) studies could elucidate electronic differences between nitro- and hydroxy-substituted chromenones, guiding drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.